molecular formula C16H14N6S B12135532 2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole

2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole

Cat. No.: B12135532
M. Wt: 322.4 g/mol
InChI Key: AEZZHVGTFCPMAE-UHFFFAOYSA-N
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Description

2-({[4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core linked via a sulfanyl-methyl bridge to a 1,2,4-triazole ring substituted with a methyl group at position 4 and a pyridin-4-yl moiety at position 3. This structure combines pharmacophores known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Properties

Molecular Formula

C16H14N6S

Molecular Weight

322.4 g/mol

IUPAC Name

2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole

InChI

InChI=1S/C16H14N6S/c1-22-15(11-6-8-17-9-7-11)20-21-16(22)23-10-14-18-12-4-2-3-5-13(12)19-14/h2-9H,10H2,1H3,(H,18,19)

InChI Key

AEZZHVGTFCPMAE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Classic Cyclization Approach

Reaction : o-Phenylenediamine reacts with carbon disulfide in alkaline conditions to form benzimidazole-2-thione, which can be further functionalized.

Conditions :

  • Reagents : CS₂, KOH

  • Solvent : Ethanol/H₂O (1.5:1)

  • Temperature : Reflux, 30 h

  • Yield : ~82%

Key Intermediate : Benzimidazole-2-thione serves as a precursor for alkylation or substitution reactions.

Triazole Moiety Synthesis

The 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl fragment requires strategic cyclization or click chemistry.

Hydrazide Cyclization

Route : Hydrazine derivatives react with methylating agents and pyridine-substituted precursors.

Step 1 : Synthesis of hydrazide intermediate
Step 2 : Cyclization with methyl isothiocyanate or similar reagents.

Example Protocol :

  • Hydrazide Formation :

    • Reagents : p-Pyridinyl aldehyde, hydrazine hydrate

    • Conditions : Microwave irradiation, 10 min

  • Cyclization :

    • Reagents : Methyl isothiocyanate, NaOH

    • Conditions : Reflux, ethanol

Yield : 50–60% for triazole intermediates.

Click Chemistry (CuAAC)

Route : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation.

Step 1 : Alkyne functionalization of benzimidazole
Step 2 : Azide synthesis from p-pyridinyl derivatives
Step 3 : CuAAC coupling

Protocol :

  • Alkylation :

    • Reagents : Propargyl bromide, K₂CO₃

    • Solvent : Acetone

    • Yield : 70%

  • Azide Synthesis :

    • Reagents : p-Pyridinyl amine, NaN₃, HNO₂

    • Conditions : 0–5°C, H₂O

  • CuAAC :

    • Catalyst : CuSO₄, Na ascorbate

    • Solvent : THF/H₂O (1:1)

    • Yield : 50–60%

Thioether Linkage Formation

The methylsulfanyl bridge connects the benzimidazole and triazole moieties.

Alkylation of Benzimidazole

Route : Benzimidazole-2-thione reacts with methyl bromoacetate or propargyl bromide to introduce the thioether.

Example :

  • Thiol Alkylation :

    • Reagents : 2-Bromoacetophenone, K₂CO₃

    • Solvent : Acetone

    • Yield : 71%

Key Intermediate : 2-(Prop-2-yn-1-ylthio)-1H-benzimidazole.

Substitution Reactions

Route : Nucleophilic substitution of halogenated triazole derivatives with benzimidazole thiolates.

Conditions :

  • Reagents : Triazole bromide, benzimidazole thiolate

  • Solvent : DMF, Et₃N

  • Yield : 40–50%

Integrated Synthesis Strategies

Sequential Alkylation and Click Chemistry

Steps :

  • Benzimidazole Alkylation : Introduce methylsulfanyl group.

  • Triazole Synthesis : CuAAC or cyclization.

  • Coupling : Link triazole to benzimidazole via thioether.

Example Data :

StepReagents/ConditionsYield (%)Source
AlkylationPropargyl bromide, K₂CO₃, acetone70
CuAACCuSO₄/Na ascorbate, THF/H₂O55–81

Microwave-Assisted Methods

Advantages : Reduced reaction time and improved yields.

Protocol :

  • Hydrazide Formation : Microwave, 10 min

  • Cyclization : Microwave, 5 min

Alternative Routes

Heterocycle Cross-Coupling

Route : Suzuki or Buchwald-Hartwig coupling for aryl-triazole bonds.

Conditions :

  • Catalyst : Pd(PPh₃)₄

  • Solvent : THF

  • Yield : 30–40%

Metal-Free Triazole Synthesis

Route : Ethenesulfonyl fluoride (ESF) with azides.

Example :

  • ESF Reaction : Azide + ESF → Triazole

  • Sulfonation : Introduce sulfur linkage

Challenges and Optimization Strategies

Steric Hindrance in Thioether Formation

Solution : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

Triazole Regioisomer Control

Solution : Use CuAAC for regioselective 1,4-disubstituted triazoles.

Summary of Key Reaction Pathways

PathwayKey StepsYield Range (%)References
CuAACAlkyne + Azide → Triazole50–81
Hydrazide CyclizationHydrazide + Isothiocyanate → Triazole50–60
AlkylationThiol + Bromoacetophenone → Thioether70–71

Chemical Reactions Analysis

Sulfanyl Group Substitutions

The sulfanyl (-S-) methyl bridge serves as a reactive site for further modifications:

  • Alkylation/Acylation : Reacts with alkyl/aryl halides (e.g., 2-bromo-1-phenylethanone) to form thioether derivatives .

  • Oxidation : Susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxides or sulfones, though this is less common in reported syntheses.

Triazole Ring Modifications

  • N-Alkylation : The 4-methyl group on the triazole can undergo further alkylation using allyl bromides or ethyl iodide under basic conditions.

  • Coordination Chemistry : The pyridinyl nitrogen and triazole N-donor sites enable metal complexation, as seen in analogous triazole derivatives .

Derivatization Reactions

The compound’s benzimidazole and triazole rings allow diverse derivatization:

Reaction TypeReagentsProductYieldReference
Nucleophilic Substitution 2-Bromoacetophenone, Cs₂CO₃2-{[Triazolyl]sulfanyl}-1-phenylethanone61%
Reduction NaBH₄, ethanol2-{[Triazolyl]sulfanyl}-1-phenylethanol57%
Hydrazine Condensation Hydrazine hydrate, NH₂NH₂Pyrazole hybrids64–96%

Biological Activity Correlation

Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the benzimidazole ring exhibit enhanced antimicrobial activity (MIC: 64–512 μg/mL) .

Comparative Reactivity Table

Structural FeatureReactivity ObservedExample Transformation
Sulfanyl-Methyl Bridge Nucleophilic substitution (S-alkylation)Reaction with bromoacetophenone
Triazole N-Methyl Group Resistance to hydrolysisStable under acidic/basic conditions
Pyridinyl Ring Coordination with transition metalsPotential for catalytic applications

Challenges and Limitations

  • Steric Hindrance : Bulky substituents on the triazole ring reduce reaction efficiency (e.g., yields drop to 57% for phenylethanol derivatives) .

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) are required for most reactions due to low solubility in water.

This compound’s reactivity is dominated by its triazole-thiol and benzimidazole moieties, enabling diverse chemical transformations. Further studies on its catalytic and pharmacological applications are warranted, particularly exploring metal complexation and bioactivity optimization.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the alkylation of thiol groups in 1,2,4-triazole derivatives. The resulting compounds have demonstrated significant stability and solubility in organic solvents, which enhances their utility in biological assays. The molecular formula is C14H14N6OS2C_{14}H_{14}N_6OS_2, with a molecular weight of 346.4 g/mol. The compound features a benzimidazole core that is known for its diverse biological activities.

Antimicrobial Properties
Research indicates that derivatives of benzimidazole, including the target compound, exhibit notable antimicrobial activities against various pathogens. A study evaluating a series of benzimidazole derivatives reported that compounds similar to the target showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ampicillin and ciprofloxacin .

Antiviral Activity
The compound's structural components suggest potential antiviral properties. Benzimidazole derivatives have been investigated for their efficacy against viruses such as hepatitis C virus (HCV). Some studies demonstrated that modifications to the benzimidazole ring enhance antiviral activity, making it a candidate for further exploration in antiviral drug development .

Antiparasitic Activity
Benzimidazole derivatives have also shown promise in antiparasitic applications. For example, compounds with similar structures have been effective against protozoan parasites such as Giardia intestinalis and Leishmania mexicana, indicating a broad spectrum of activity against various pathogens .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antibacterial activity of synthesized benzimidazole derivatives.
    • Methodology : The study utilized broth microdilution methods to determine MIC values.
    • Results : The target compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
  • Antiviral Activity Assessment
    • Objective : To assess the antiviral potential of benzimidazole derivatives.
    • Methodology : In vitro assays were conducted using HCV-infected cell lines.
    • Results : Certain derivatives demonstrated potent inhibition of viral replication, suggesting that structural modifications can enhance antiviral efficacy .
  • Antiparasitic Evaluation
    • Objective : To investigate the antiparasitic properties of benzimidazole derivatives.
    • Methodology : Compounds were tested against various protozoan parasites.
    • Results : Notable activity was recorded against Trichomonas vaginalis, highlighting the therapeutic potential of these compounds in treating parasitic infections .

Mechanism of Action

The mechanism of action of 2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methyl or phenyl groups at position 4 of the triazole (as in the target compound vs. 5n/5o) influence steric bulk and electronic properties. Methyl groups may enhance metabolic stability compared to phenyl .
  • Melting Points: Higher melting points in 5o (237–240°C) correlate with its polar cyano group, whereas thiazole (5n) and benzimidazole derivatives may exhibit variable solubility .

Antimicrobial Activity

  • KA3, KA4, KA7 Derivatives : Electron-withdrawing groups (e.g., halogens) on the aryl ring enhance antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) . The target compound’s benzimidazole group may similarly improve membrane penetration.
  • 5n and 5o: Thiazole and cyano groups in these compounds show moderate activity, but their mechanisms may differ from benzimidazole-containing analogs due to reduced aromaticity .

Toxicity Profiles

  • Octylthio vs. Methylthio Derivatives : 2-(((4-Methyl-5-(octylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine exhibits lower toxicity (LC50: 49.66 mg/L) compared to methylthio analogs (LC50: 8.29 mg/L), suggesting longer alkyl chains reduce acute toxicity via improved metabolism . The target compound’s benzimidazole may confer intermediate toxicity, warranting further study.

Anti-inflammatory Potential

  • KA9, KA11, KA14 Derivatives : Substitutions at the para-position of the phenyl ring (e.g., nitro, methoxy) enhance anti-inflammatory activity by 40–60% via inhibition of protein denaturation . The target compound’s methyl group may offer similar steric advantages.

Biological Activity

The compound 2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a novel derivative that incorporates both benzimidazole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and antiparasitic properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N6OS2C_{14}H_{14}N_6OS_2 with a molecular weight of 346.4 g/mol. The structure features a benzimidazole core linked to a pyridine-substituted triazole through a sulfanyl methyl group. This unique combination may contribute to its biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that compounds with benzimidazole and triazole functionalities exhibit significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzimidazole Derivative AStaphylococcus aureus (MRSA)12.5 - 25 μg/mL
Triazole Derivative BEscherichia coli50 μg/mL
Compound of InterestBacillus subtilisTBD
Compound of InterestPseudomonas aeruginosaTBD

Research indicates that derivatives containing bulky hydrophobic groups enhance antibacterial activity, likely due to improved membrane penetration and interaction with bacterial cell walls .

Antifungal Activity

The antifungal potential of the compound has been explored against various fungal strains, including Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity

CompoundTarget OrganismMIC (μg/mL)
Benzimidazole Derivative CCandida albicans25 - 50 μg/mL
Triazole Derivative DAspergillus niger12.5 - 25 μg/mL
Compound of InterestCandida albicansTBD

Studies have shown that modifications to the benzimidazole ring can significantly influence antifungal efficacy, with certain substitutions leading to enhanced activity against resistant strains .

Antiparasitic Activity

The antiparasitic effects of the compound have also been investigated, particularly against protozoan parasites such as Trypanosoma cruzi.

Case Study: In Vitro Activity Against Trypanosoma cruzi

In vitro tests demonstrated that derivatives of benzimidazole showed dose-dependent inhibition of epimastigote forms of T. cruzi. At concentrations of 25 μg/mL and 50 μg/mL, significant reductions in parasite viability were observed, with higher efficacy noted in trypomastigote forms .

Q & A

Q. What are the established synthetic routes for 2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole, and how is purity ensured?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the triazole core via cyclization of thiosemicarbazides or condensation of hydrazine derivatives with nitriles under acidic conditions .
  • Step 2 : Functionalization of the triazole ring with a pyridinyl group using Suzuki-Miyaura coupling or nucleophilic substitution .
  • Step 3 : Sulfanyl-methyl linkage to the benzimidazole core via thioether formation, often employing Mitsunobu conditions or alkylation with mercapto intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and HPLC (≥95% purity) are standard .

Q. Which spectroscopic methods are critical for structural confirmation?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent integration and connectivity (e.g., pyridinyl protons at δ 8.5–9.0 ppm; benzimidazole NH at δ 12–13 ppm) .
  • IR Spectroscopy : Absorbances for C=N (1600–1650 cm1^{-1}) and S–C (650–750 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What preliminary biological assays are recommended for activity screening?

  • Antibacterial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
  • Enzyme Inhibition : Docking studies (AutoDock Vina) against target enzymes (e.g., β-lactamases) to predict binding affinities .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for triazole formation .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in pyridinyl introduction .
  • Microwave Assistance : Reduces reaction time (e.g., from 24 hours to 2 hours for cyclization steps) .

Q. How are structural ambiguities resolved when spectroscopic data conflicts with computational models?

  • X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, resolving tautomerism or stereochemical uncertainties .
  • DFT Calculations : B3LYP/6-311+G(d,p) level simulations predict NMR shifts and IR frequencies, cross-validated with experimental data .

Q. How should contradictory biological activity data be analyzed?

  • Substituent Effects : Compare analogues (e.g., 4-methyl vs. 4-cycloheptyl triazoles) to isolate contributions of lipophilicity or steric hindrance .
  • Assay Conditions : Control for pH-dependent solubility (e.g., use DMSO stocks ≤1% v/v) and check for compound stability under test conditions .

Q. What strategies elucidate the mechanism of action against bacterial targets?

  • Mutagenesis Studies : Introduce point mutations in enzyme active sites (e.g., TEM-1 β-lactamase) to identify critical binding residues .
  • Time-Kill Assays : Determine bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours .

Methodological Resources

  • Crystallography Software : SHELX (structure refinement) and WinGX (data visualization) .
  • Docking Tools : AutoDock Vina for predicting ligand-protein interactions .
  • Spectroscopic Databases : PubChem (reference spectra for triazole derivatives) .

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